molecular formula C17H12Cl2N2O2 B12026801 3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618383-12-3

3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12026801
CAS No.: 618383-12-3
M. Wt: 347.2 g/mol
InChI Key: CRMANJSACRBXOJ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a dichlorophenyl group and a tolyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 3-(2,4-Dichlorophenyl)propionic acid

Uniqueness

3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both dichlorophenyl and tolyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

CAS No.

618383-12-3

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-3-2-4-12(7-10)21-16(17(22)23)9-15(20-21)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,22,23)

InChI Key

CRMANJSACRBXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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